Hexane, 3,3,4,4-tetraethyl-

Description

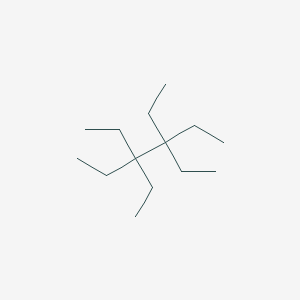

Hexane, 3,3,4,4-tetraethyl- (IUPAC name: 3,3,4,4-Tetraethylhexane) is a branched alkane derivative with the molecular formula C₁₄H₃₀. Its structure features four ethyl (-CH₂CH₃) groups substituted at the 3rd and 4th carbon positions of a hexane backbone. This compound is part of a broader class of highly branched alkanes, which are studied for their unique physical and chemical properties, including boiling points, solubility, and thermal stability.

Properties

CAS No. |

5171-86-8 |

|---|---|

Molecular Formula |

C14H30 |

Molecular Weight |

198.39 g/mol |

IUPAC Name |

3,3,4,4-tetraethylhexane |

InChI |

InChI=1S/C14H30/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3 |

InChI Key |

PGZWQYVRUOIRTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C(CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetraethylhexane typically involves the alkylation of hexane with ethyl groups. One common method is the Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of 3,3,4,4-tetraethylhexane can be achieved through catalytic hydrogenation of the corresponding olefin, 3,3,4,4-tetraethylhexene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Types of Reactions:

Oxidation: 3,3,4,4-Tetraethylhexane can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction reactions are less common for alkanes, but under extreme conditions, hydrogenation can occur.

Substitution: Halogenation is a typical substitution reaction for alkanes. For example, 3,3,4,4-tetraethylhexane can react with chlorine or bromine to form the corresponding haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a metal catalyst.

Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Hydrogenated alkanes.

Substitution: Haloalkanes.

Scientific Research Applications

3,3,4,4-Tetraethylhexane has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.

Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,3,4,4-tetraethylhexane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include hydrophobic regions of proteins and lipid membranes. The pathways involved are typically non-specific hydrophobic interactions rather than specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Branching Effects

The substitution pattern and branching significantly influence the properties of branched alkanes. Below is a comparison with key analogs:

Key Observations :

- Branching Complexity : The tetraethyl derivative has greater steric bulk compared to tetramethyl analogs, which reduces molecular symmetry and increases van der Waals interactions.

- Molecular Weight : The ethyl-substituted compound has a higher molecular weight (198.40 g/mol) than methyl-substituted analogs (142.28 g/mol), impacting properties like boiling point and density.

Physical Properties

Boiling Points and Thermal Behavior

Boiling points are influenced by molecular weight, branching, and intermolecular forces. Data from analogous compounds suggest trends:

| Compound Name | Boiling Point (K) | Reference |

|---|---|---|

| 2,3,3,4-Tetramethylhexane | 437.74 | |

| 2,2,4,4-Tetramethylhexane | 437.74 (estimated) | |

| 3-Ethyl-4-methylhexane | 413.55 | |

| 3,3,4,4-Tetraethylhexane | ~470–490 (est.) | Inferred |

Analysis :

- Ethyl groups increase boiling points relative to methyl due to higher molecular weight and stronger dispersion forces. For example, 3-ethyl-4-methylhexane (413.55 K) has a lower boiling point than tetramethylhexanes (~437 K) due to fewer substituents but higher than linear hexane (342 K) .

- The tetraethyl compound’s predicted higher boiling point (~470–490 K) aligns with trends for bulkier substituents.

Phase Transition Data

Chemical Reactivity and Functional Comparisons

Branched alkanes generally exhibit lower chemical reactivity compared to linear alkanes due to steric hindrance. Key insights from analogs include:

- Oxidation Resistance : Highly branched compounds like 2,2,4,4-tetramethylhexane show stability under oxidative conditions, making them suitable as solvents in high-temperature applications .

- Solubility : Branched alkanes are less polar than linear isomers, reducing solubility in polar solvents like acetonitrile. For example, branched acylserotonins in hexane showed higher antioxidant activity than linear-chain analogs, highlighting solvent-substituent interactions .

Chemical Reactions Analysis

General Alkane Reactions

Branched alkanes like 3,3,4,4-tetraethylhexane exhibit reactivity typical of alkanes, dominated by:

-

Thermal stability : High symmetry and branching reduce susceptibility to cracking or pyrolysis.

-

Oxidation : Resistant to oxidation under normal conditions but can undergo combustion to produce CO₂ and H₂O at high temperatures .

-

Halogenation : Potential for substitution reactions (e.g., chlorination) under UV light, though specific data is absent.

Limitations in Available Data

The provided sources lack explicit reaction mechanisms or experimental data for 3,3,4,4-tetraethylhexane. For example:

-

Synthesis pathways are not detailed beyond general alkane chemistry.

-

Reaction tables or spectroscopic data (e.g., IR, NMR) are absent.

-

Environmental or health impacts , though likely minimal due to its inert nature, are not addressed.

Research Gaps

Further studies are needed to:

-

Explore catalytic cracking or isomerization under industrial conditions.

-

Investigate biodegradation pathways in environmental contexts.

-

Characterize physical properties (e.g., boiling point, solubility) to guide applications.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.